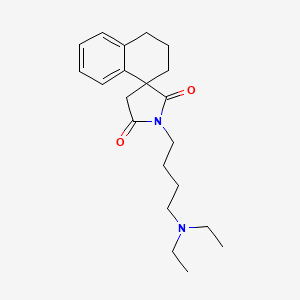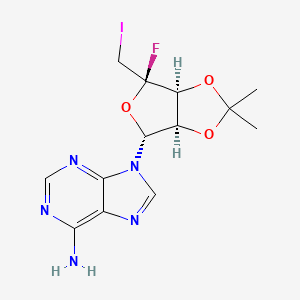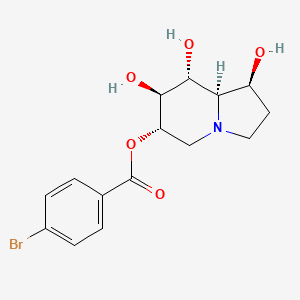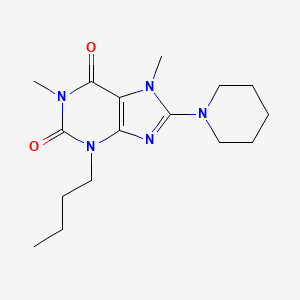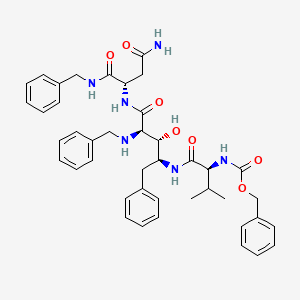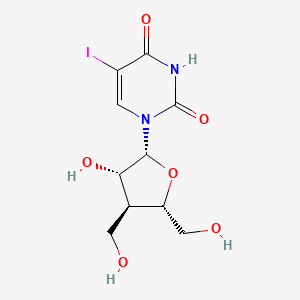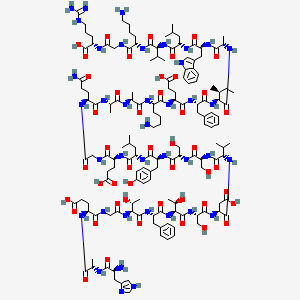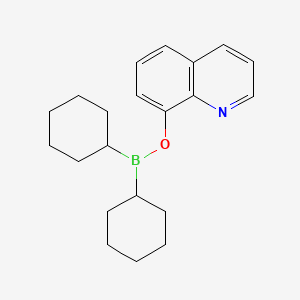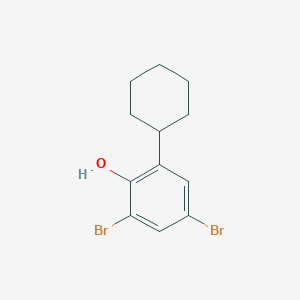
2,4-Dibromo-6-cyclohexylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-cyclohexylphenol is an organic compound with the molecular formula C({12})H({14})Br(_{2})O It is a brominated phenol derivative characterized by the presence of two bromine atoms at the 2 and 4 positions and a cyclohexyl group at the 6 position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-cyclohexylphenol typically involves the bromination of 6-cyclohexylphenol. The reaction is carried out by treating 6-cyclohexylphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenol ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-6-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.
Substitution: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as zinc dust in acetic acid or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN(_3)) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenol derivatives.
Substitution: New phenolic compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,4-Dibromo-6-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of flame retardants and other industrial products.
Mécanisme D'action
The mechanism by which 2,4-Dibromo-6-cyclohexylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phenolic group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl group may also contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
2,4-Dibromophenol: Lacks the cyclohexyl group, making it less hydrophobic and potentially less biologically active.
2,6-Dibromo-4-cyclohexylphenol: Similar structure but with bromine atoms at different positions, which may alter its chemical and biological properties.
2,4-Dichloro-6-cyclohexylphenol:
Uniqueness: 2,4-Dibromo-6-cyclohexylphenol is unique due to the combination of bromine atoms and a cyclohexyl group on the phenol ring. This structural arrangement imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
15460-13-6 |
|---|---|
Formule moléculaire |
C12H14Br2O |
Poids moléculaire |
334.05 g/mol |
Nom IUPAC |
2,4-dibromo-6-cyclohexylphenol |
InChI |
InChI=1S/C12H14Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
Clé InChI |
FWJGNLDNTRUAGF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


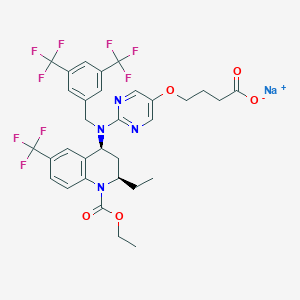
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
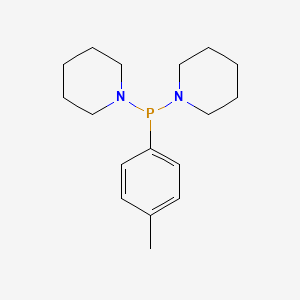
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
